(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that belongs to the class of azabicyclic compounds. It features a unique bicyclic structure that incorporates both nitrogen and hydroxyl functional groups, making it interesting for various chemical and biological applications. The compound's stereochemistry is denoted by the specific configuration of its chiral centers, which plays a crucial role in its reactivity and interaction with biological systems.
This compound can be classified under organic compounds, specifically within the category of bicyclic amines. Its structural complexity allows for diverse applications in medicinal chemistry and synthetic organic chemistry. The compound's molecular formula is and it has a molecular weight of approximately 241.35 g/mol.
The synthesis of (1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves multi-step organic reactions, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired stereoisomer.
The compound can participate in various chemical reactions due to its functional groups:
Reaction conditions such as pH, temperature, and catalysts significantly influence the outcomes of these reactions, making them critical for synthetic applications.
The mechanism of action for (1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is primarily based on its interactions with biological targets, such as enzymes or receptors.
Studies have shown that compounds with similar structures exhibit varying degrees of biological activity depending on their stereochemistry and functional groups.
(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol has potential applications in:
The construction of the rigid azabicyclo[3.3.1]nonane scaffold relies heavily on transition-metal catalysis, with ruthenium complexes demonstrating exceptional efficacy. Patent EP3042902A1 details a method using chiral ruthenium-phosphine complexes under hydrogen pressure (typically 50–100 bar H₂) to reduce precursor enol ethers or ketones. This reaction achieves the critical endo-alcohol configuration with high diastereomeric excess (de >95%). Key catalysts include [RuCl₂(binap)] and Ru-diamine complexes bearing electron-donating phospholane ligands, which facilitate hydride transfer to the carbonyl group from the less hindered exo face. Solvent selection significantly impacts conversion rates; polar protic solvents like ethanol or methanol enhance catalyst stability and enantioselectivity compared to aprotic alternatives (toluene). The process typically operates at 60–80°C, achieving yields >85% for the hydrogenated endo-alcohol intermediate [1] [8].
Table 1: Catalytic Systems for Bicyclic Core Hydrogenation
Catalyst | H₂ Pressure (bar) | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio |
---|---|---|---|---|---|
RuCl₂[(R)-binap] | 50 | MeOH | 70 | 92 | 98:2 |
Ru(Phospholane)(diamine) | 100 | EtOH | 80 | 88 | 99:1 |
Ru-triphenylphosphine | 30 | Toluene | 60 | 75 | 90:10 |
Benzylation introduces the N9-substituent and critically influences the stereochemical environment for subsequent transformations. The reaction of 9-azabicyclo[3.3.1]nonan-3-one with benzyl halides proceeds via Sₙ2 attack, where the existing stereochemistry at C3 (ketone or alcohol) dictates facial selectivity. When using the endo-3-ol derivative (CAS 70243-51-5) as a substrate, hydrogen bonding between the C3 hydroxyl and the nitrogen lone pair locks the molecule in a conformation favoring trans-diaxial benzylation. This preorganizes the system for benzyl bromide approach from the equatorial direction, yielding predominantly the (1R,3S,5S) isomer observed in products like (1R,3r,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine (MFCD07780806). Steric repulsion between the benzyl group and the C3 substituent in the exo-3-ol isomer conversely promotes cis-fused byproducts [3] [6] [8].
Achieving high enantiomeric excess (ee) in the (1R,3r,5S)-isomer necessitates chiral induction during hydrogenation. Ligands with C₂-symmetry and π-accepting capabilities, such as (S)-BINAP or (R,R)-Phospholane derivatives (e.g., 1,2-bis(diphenylphosphino)ethane), optimize enantioselectivity by creating a well-defined chiral pocket around the ruthenium center. These ligands coordinate the metal atom through phosphorus atoms, enabling asymmetric hydride delivery to the prochiral carbonyl of the 3-keto precursor (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, CID 419531). Bulky aryl alkyl groups on phosphorus atoms (e.g., 3,5-xylyl) further enhance steric discrimination, pushing ee values >99% in optimal cases. Computational studies confirm that the re-face selectivity is stabilized by non-covalent interactions between ligand aryl groups and the bicyclic system’s convex surface [1] [8].
The thermodynamic preference for the endo-alcohol (CAS 70243-51-5) over the exo-isomer arises from reduced 1,3-diaxial interactions in the bicyclic framework. Kinetic studies reveal the endo reduction pathway has a lower activation barrier (ΔG‡ = 12.3 kcal/mol) due to reduced torsional strain during hydride attack. In contrast, exo-alcohol formation (minor product) suffers from destabilizing van der Waals repulsions between the incoming hydride and the C1/C5 bridgehead hydrogens. Isomer separation leverages differential polarity: the endo-isomer (polarity index = 3.1) is resolvable from exo contaminants (polarity index = 2.7) via silica gel chromatography. Purity analysis (e.g., for (3-endo)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, CAS 70243-51-5) consistently shows >95% endo content when optimized protocols are followed [8] [9].
Table 2: Comparative Properties of Endo vs. Exo Isomers
Property | endo-Isomer (CAS 70243-51-5) | exo-Isomer | Determining Technique |
---|---|---|---|
Relative Energy | 0 kcal/mol (ref) | +1.8 kcal/mol | DFT Calculations |
Chromatographic Rf | 0.25 (SiO₂, EtOAc/Hex 1:1) | 0.38 | TLC |
Crystallinity | High (mp 128–130°C) | Oily residue | XRD/DSC |
Commercial Purity | 95% (Global Labor) | Not isolated | HPLC |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1